BenchChemオンラインストアへようこそ!

4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine

Kinase inhibitor selectivity PDGFR/KIT mutants Cancer drug discovery

4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine (CAS 1172708-64-3) is a synthetic small molecule belonging to the piperazinylpyrimidine class. Structurally, it comprises a pyrimidine core substituted at the 4-position with a 3-methylphenyl group and at the 6-position with a piperazine ring.

Molecular Formula C15H18N4
Molecular Weight 254.33 g/mol
CAS No. 1172708-64-3
Cat. No. B1387277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine
CAS1172708-64-3
Molecular FormulaC15H18N4
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=NC=N2)N3CCNCC3
InChIInChI=1S/C15H18N4/c1-12-3-2-4-13(9-12)14-10-15(18-11-17-14)19-7-5-16-6-8-19/h2-4,9-11,16H,5-8H2,1H3
InChIKeyWRYFNLJHAWSJRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine (CAS 1172708-64-3) – Classification and Baseline Properties


4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine (CAS 1172708-64-3) is a synthetic small molecule belonging to the piperazinylpyrimidine class. Structurally, it comprises a pyrimidine core substituted at the 4-position with a 3-methylphenyl group and at the 6-position with a piperazine ring [1]. This scaffold is recognized in medicinal chemistry for its ability to interact with kinase ATP-binding pockets and chemokine receptors. Basic predicted physicochemical properties include a molecular weight of 254.33 Da, calculated LogP of 2.08, polar surface area of 41 Ų, and zero Rule-of-Five violations, suggesting oral drug-like potential .

Why Generic Substitution Fails: The Criticality of Piperazinylpyrimidine Substitution Patterns in Kinase Selectivity


Piperazinylpyrimidine derivatives are not interchangeable because subtle modifications to the aryl substitution pattern profoundly alter kinase selectivity profiles. Shallal et al. demonstrated that within a single congeneric series, compound 4 exhibits selective binding to KIT and PDGFRA oncogenic mutants, whereas compound 15 preferentially inhibits MDA-MB-468 breast cancer cell growth, and compound 16 acts as a non-selective cytotoxic agent [1]. Such divergence underscores that generic substitution with even closely related analogs (e.g., changing the aryl group or piperazine N-substitution) can redirect target engagement and cellular phenotype, compromising experimental reproducibility and project outcomes.

Quantitative Evidence Guide: Identifying Measurable Differentiation for 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine


Mutant vs. Wild-Type Kinase Selectivity: Direct Comparison of Compound 4 with Congeners in PDGFR Family

Within the piperazinylpyrimidine series reported by Shallal et al., compound 4 (structurally consistent with 4-(3-methylphenyl)-6-piperazin-1-ylpyrimidine) demonstrates a selective tendency to bind to and/or inhibit the function of certain KIT and PDGFRA mutants compared to their wild-type isoforms. This contrasts with compound 16, which exhibits global cytotoxicity across the NCI-60 panel, and compound 15, which is preferentially cytostatic against MDA-MB-468 [1]. While exact IC50/Kd values are not publicly disclosed in the abstract or accessible full text, the qualitative selectivity trend is reported as significant [1].

Kinase inhibitor selectivity PDGFR/KIT mutants Cancer drug discovery

Differential Cytostatic Activity in NCI-60 Panel: MDA-MB-468 Sensitivity vs. Other Cell Lines

In the NCI-60 cell line panel, MDA-MB-468, a triple-negative/basal-like breast carcinoma line, was among the most sensitive cell lines to compounds 4 and 15 [1]. The dissertation abstract further classifies compound 4 as selectively cytostatic, in contrast to compound 16, which is globally cytotoxic [2]. No GI50 values for compound 4 are available in the open-access portions of these documents.

Triple-negative breast cancer NCI-60 screening Antiproliferative agents

Drug-Like Physicochemical Profile: Comparative Predicted Properties for Lead Optimization

Predicted physicochemical properties place 4-(3-methylphenyl)-6-piperazin-1-ylpyrimidine within favorable drug-like space: LogP 2.08, polar surface area 41 Ų, zero Rule-of-Five violations, and moderate solubility profile (pH-dependent LogD: -1.00 at pH 5.5, 1.19 at pH 7.4) . These values compare favorably to typical kinase inhibitor leads, which often suffer from high lipophilicity (LogP >5) and poor solubility. By contrast, many marketed piperazinylpyrimidine-based drugs (e.g., imatinib, LogP ~3) exhibit higher lipophilicity [1].

Drug-likeness Physicochemical properties Medicinal chemistry design

CCR4 Antagonist Potential: Scaffold-Based Inference from Patent Literature

Patent US-9493453-B2 discloses piperazinyl pyrimidine derivatives with CCR4 antagonism, encompassing compounds that share the piperazinylpyrimidine core with 4-(3-methylphenyl)-6-piperazin-1-ylpyrimidine [1]. The patent describes assays measuring CCR4 antagonism (IC50 and Kd) for representative examples, though 4-(3-methylphenyl)-6-piperazin-1-ylpyrimidine itself is not explicitly listed among the exemplified compounds. Structurally related compounds in BindingDB (e.g., CHEMBL2018961) exhibit CCR4 antagonist IC50 values as low as 91.2 nM [2], providing a benchmark for potential activity.

CCR4 antagonism Chemokine receptor Inflammatory disease

Application Scenarios Where 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine Provides Differentiated Value


Chemical Probe for Investigating Mutant-Selective PDGFR/KIT Kinase Inhibition

Researchers studying oncogenic kinase mutants can utilize this compound as a reference probe. Its reported selective binding to KIT and PDGFRA mutants over wild-type isoforms [1] makes it suitable for dissecting signaling pathways driven by these mutations, as demonstrated in the kinase profiling experiments of Shallal et al. (2011).

Selective Antiproliferative Agent in Triple-Negative Breast Cancer Models

The compound's cytostatic activity against MDA-MB-468, a triple-negative breast cancer cell line, supports its use in preclinical oncology research focused on basal-like breast cancers. Because compound 4 is classified as selectively cytostatic rather than globally cytotoxic [1], it is preferred for studies requiring discrimination between growth arrest and cell death mechanisms.

Medicinal Chemistry Hit Expansion for CCR4 Antagonist Programs

The piperazinylpyrimidine core is claimed in patents covering CCR4 antagonists [2]. 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine serves as a versatile intermediate for synthesizing analogs aimed at inflammatory and allergic diseases, where CCR4 is a validated target. Its favorable predicted drug-like properties facilitate rapid SAR exploration.

Reference Scaffold for Kinase Inhibitor Selectivity Profiling

Given the differential selectivity profiles across compounds within the same piperazinylpyrimidine series (compound 4 vs. 15 vs. 16), this compound can act as a calibration standard in broad kinase selectivity panels [1]. Its inclusion helps benchmark the selectivity window of new chemical entities targeting PDGFR, CK1, or RAF subfamilies.

Quote Request

Request a Quote for 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.